molecular formula C20H25ClN2O B560469 (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide CAS No. 1392494-64-2

(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide

Katalognummer B560469
CAS-Nummer: 1392494-64-2
Molekulargewicht: 344.883
InChI-Schlüssel: XBYCQOZNTLUEDX-LMOVPXPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is also known as ML252 . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar derivatives often starts with the natural amino acid S-proline . For instance, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final .


Molecular Structure Analysis

The molecular structure of “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Wissenschaftliche Forschungsanwendungen

Neurological Research

ML252 is a potent and selective inhibitor of Kv7.2 voltage-gated potassium channels , with an IC50 value of 70 nM . It’s over 40-fold more selective for Kv7.2 over Kv7.1 channels. This specificity makes ML252 a valuable tool in neurological research, particularly in the study of neuronal excitability and its regulation. It can help in understanding the physiological roles of Kv7 channels and their implications in neurological disorders such as epilepsy.

Pharmacological Studies

Due to its brain penetrance and selectivity, ML252 serves as a critical molecule in pharmacological studies aimed at developing antiseizure medications . It can be used to validate the mechanism of action of new drugs targeting Kv7 channels and to study the competitive interactions between different types of Kv7 channel activators and inhibitors.

Drug Discovery and Development

ML252’s role in modulating channel function provides insights into the mechanistic actions of Kv7 channels. This information is crucial for drug discovery efforts, as it helps in identifying small molecules that can either activate or inhibit these channels with therapeutic benefits .

Neurophysiological Mechanism Elucidation

Research has shown that ML252 binds to a specific tryptophan residue in the pore of Kv7.2 and Kv7.3 channels, which is also required for sensitivity to certain activators . This finding is significant for neurophysiological studies, as it helps in elucidating the mechanisms through which these channels affect neuronal activity and excitability.

In Vivo Studies Using Model Organisms

ML252 has been used in in vivo studies using transgenic zebrafish larvae to measure neural activity. These studies have demonstrated that inhibition of Kv7 channels by ML252 increases neuronal excitability, providing a live model to observe the effects of Kv7 modulation .

Comparative Pharmacology

The compound’s selectivity profile allows for comparative pharmacology studies. ML252 displays selectivity for Kv7.2 over a panel of more than 68 GPCRs, ion channels, and transporters, and inhibits the melatonin MT1 receptor by 60% at 10 μM . This makes it an excellent reference compound for comparative studies across different receptor types and channels.

Zukünftige Richtungen

The future directions for research on “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Eigenschaften

IUPAC Name

(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYCQOZNTLUEDX-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide

Q & A

Q1: What is the mechanism of action of ML252 and how does it impact neuronal excitability?

A: ML252 functions as a pore-targeted inhibitor of Kv7.2/Kv7.3 voltage-gated potassium channels. [] These channels are crucial for regulating neuronal excitability. By binding to a specific tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) within the channel pore, ML252 prevents the flow of potassium ions, leading to increased neuronal excitability. [] This interaction site within the pore overlaps with the binding site of certain Kv7 activators, like ML213, leading to competitive interactions between these compounds. []

Q2: How does the structure of ML252 influence its activity as a Kv7.2 channel modulator?

A: Interestingly, minor structural modifications to ML252 can drastically alter its activity profile on Kv7.2 channels. Replacing the ethyl group of ML252 with a hydrogen atom converts the compound from a potent antagonist (inhibitor) to an agonist (activator). [] This highlights the critical role of even subtle structural features in determining the compound's interaction with the channel and its subsequent functional effects. This sensitivity to structural changes underscores the importance of structure-activity relationship (SAR) studies in understanding and optimizing the pharmacological properties of ML252 and related compounds. []

Q3: What experimental evidence supports the in vivo activity of ML252 on neuronal activity?

A: Studies utilizing transgenic zebrafish larvae expressing a genetically encoded calcium indicator (CaMPARI) provide compelling evidence for ML252's in vivo activity. [] These studies demonstrated that ML252 effectively increases neuronal activity in living organisms, consistent with its inhibitory effects on Kv7 channels observed in vitro. [] Moreover, the in vivo experiments further validated the competitive interaction between ML252 and the pore-targeted Kv7 activator ML213, as co-administration of ML213 effectively suppressed the ML252-induced increase in neuronal activity. [] This highlights the potential of utilizing ML252 as a tool to study Kv7 channel function in vivo and screen for novel compounds targeting these channels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.